molecular formula C6H8O2 B094581 2-Methylenecyclopropaneacetic Acid CAS No. 1073-00-3

2-Methylenecyclopropaneacetic Acid

Cat. No. B094581
CAS RN: 1073-00-3
M. Wt: 112.13 g/mol
InChI Key: QJBXAEKEXKLLLZ-UHFFFAOYSA-N
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Description

2-Methylenecyclopropaneacetic acid is a derivative of methylenecyclopropane (MCP), which is a compound that has gained significant attention in synthetic organic chemistry due to its versatility in forming various complex structures, including heterocycles and cycloaddition products. The unique reactivity of MCP derivatives stems from their strained ring system, which can undergo ring-opening reactions to form a range of functionalized products .

Synthesis Analysis

The synthesis of 2-methylenecyclopropaneacetic acid and related compounds has been explored through various methods. One approach involves starting from L-(-)-malic acid to synthesize (S)-methylenecyclopropaneacetic acid, using key intermediates such as (2S)-O-tert-butyldimethylsilyl-1,2-epoxybutan-4-ol . Another method includes the preparation of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, which serves as an irreversible inhibitor for the bacterial enzyme ACC deaminase . These synthetic routes highlight the potential for creating labeled and enantioselective variants of MCP derivatives for biochemical applications.

Molecular Structure Analysis

The molecular structure of 2-methylenecyclopropaneacetic acid is characterized by the presence of a three-membered cyclopropane ring with a methylene group attached, which imparts significant strain and reactivity to the molecule. This strained structure is a key feature that allows for the formation of various heterocycles and cycloaddition products, as the ring strain can be relieved through chemical reactions .

Chemical Reactions Analysis

MCPs, including 2-methylenecyclopropaneacetic acid, are known for their broad reactivity in chemical reactions. They can undergo Lewis acid-catalyzed ring-opening reactions with nucleophiles such as alcohols, phenols, carboxylic acids, and thiols to yield homoallylic esters or ethers . Additionally, MCPs can react with activated aldehydes or ketones to form [3+2] cycloaddition products with a tetrahydrofuran skeleton . The generation of trimethylenemethane species from MCP derivatives also demonstrates a wide range of reactivities toward various olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylenecyclopropaneacetic acid and its derivatives are influenced by the high ring strain of the cyclopropane core. This strain affects the molecule's stability and reactivity, making it a valuable intermediate for synthesizing more complex molecules. The reactivity of MCPs with different nucleophiles and their ability to form stable heterocycles and cycloaddition products are indicative of their versatile chemical behavior . However, the specific physical properties such as melting point, boiling point, and solubility of 2-methylenecyclopropaneacetic acid are not detailed in the provided papers and would require further investigation or empirical data to analyze fully.

Scientific Research Applications

  • Metabolic Effects in Hypoglycin-Poisoned Rats : 2-Methylenecyclopropaneacetic Acid, a metabolite of hypoglycin (found in the fruits of Blighia sapida), shows significant metabolic effects. It decreases CO2 production due to reduced palmitate oxidation, inhibits fatty acid oxidation in mitochondria, and affects oxidative phosphorylation and respiration. Additionally, it inhibits acetoacetate production from palmitate and affects cholesterol synthesis, suggesting a role in metabolic disorders and toxicology (Holt, Von Holt, & Böhm, 1966).

  • Enantioselective Synthesis from Malic Acid : Research demonstrates a synthesis pathway of (S)-2-Methylenecyclopropaneacetic Acid starting from L-(−)-malic acid, showcasing its potential in synthetic chemistry and pharmaceutical applications (Achmatowicz, Kabat, Krajewski, & Wicha, 1991).

  • Polymerization in Organic Chemistry : The substance is used in radical homopolymerization processes, like in the synthesis of Methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, leading to polymers with specific properties like glass transition temperatures. This indicates its role in materials science and polymer chemistry (Moszner et al., 2003).

  • Inhibitor of Ethylene Action in Plant Biology : 2-Methylenecyclopropaneacetic Acid derivatives, like 1-Methylcyclopropene, are studied for their ability to inhibit ethylene action in plants. This has implications in extending the shelf life and preserving quality in horticultural products, contributing to agricultural science and food technology (Blankenship & Dole, 2003).

  • Synthesis of Radiolabeled Compounds : The synthesis of tritiated 1-Amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, showcases its application in biochemistry and enzyme studies, aiding in understanding unique enzymatic reactions (Zhao & Liu, 2002).

  • Studies on Hypoglycin Metabolism : Understanding the metabolism of hypoglycin through products like 2-Methylenecyclopropaneacetic Acid helps in medical research, especially in understanding toxicological effects and metabolic pathways (Holt, 1966).

  • Synthesis of Nucleoside Analogues : Its derivatives are used in the synthesis of nucleoside analogues, indicating potential applications in pharmaceuticals and drug design (Zhou & Žemlička, 2007).

properties

IUPAC Name

2-(2-methylidenecyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBXAEKEXKLLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910284
Record name 2-Methylenecyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylenecyclopropaneacetic Acid

CAS RN

1073-00-3
Record name 2-Methylenecyclopropaneacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylenecyclopropylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylenecyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-(Methylenecyclopropyl)acetic acid
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Record name 2-METHYLENECYCLOPROPANEACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JE Baldwin, DW Parker - The Journal of Organic Chemistry, 1987 - ACS Publications
… It is metabolized by rats through transamination to methylenecyclopropanepyruvic acid followed by oxidative decarboxylation to (R)-2-methylenecyclopropaneacetic acid (MCPA).5-7 …
Number of citations: 39 pubs.acs.org
SM Houten, T Dodatko, W Dwyer… - Journal of Inherited …, 2023 - Wiley Online Library
… Using analysis of acylcarnitine isomers, we show that 2methylenecyclopropaneacetic acid (MCPA) inhibited SBCAD, isovaleryl-CoA dehydrogenase, short-chain acyl-CoA …
Number of citations: 3 onlinelibrary.wiley.com
SM Houten, T Dodatko, W Dwyer, H Chen, B Stauffer… - bioRxiv, 2022 - biorxiv.org
… Using analysis of acylcarnitine isomers, we show that 2-methylenecyclopropaneacetic acid (MCPA) inhibited SBCAD, isovaleryl-CoA dehydrogenase, short-chain acyl-CoA …
Number of citations: 2 www.biorxiv.org
KW McKerns, HH Bird, E Kaleita, BS Coulomb… - Biochemical …, 1960 - Elsevier
Hypoglycin (2-amino-methylenecyclopropanepropionic acid), isolated from the seeds of Blighia sapida, induced a marked hypoglycemia when administered to rats. Little direct effect of …
Number of citations: 31 www.sciencedirect.com

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